molecular formula C25H23N5O4S3 B4079693 4-[({[3-(BENZYLOXY)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE

4-[({[3-(BENZYLOXY)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE

Cat. No.: B4079693
M. Wt: 553.7 g/mol
InChI Key: FVMZWJZPMZYBOR-UHFFFAOYSA-N
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Description

4-[({[3-(BENZYLOXY)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic rings, sulfonamide, and thiadiazole moieties

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific toxicity data, it’s difficult to comment on its potential hazards .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities. Such studies could provide valuable information about its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[({[3-(BENZYLOXY)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-(benzyloxy)benzoic acid and 5-ethyl-1,3,4-thiadiazole-2-amine. These intermediates are then subjected to coupling reactions, such as amide bond formation and sulfonamide synthesis, under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The use of catalysts and solvents is carefully controlled to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 4-[({[3-(BENZYLOXY)BENZOYL]AMINO}

Properties

IUPAC Name

N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S3/c1-2-22-28-29-25(36-22)30-37(32,33)21-13-11-19(12-14-21)26-24(35)27-23(31)18-9-6-10-20(15-18)34-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,29,30)(H2,26,27,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMZWJZPMZYBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[({[3-(BENZYLOXY)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[({[3-(BENZYLOXY)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-[({[3-(BENZYLOXY)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-[({[3-(BENZYLOXY)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-[({[3-(BENZYLOXY)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE
Reactant of Route 6
4-[({[3-(BENZYLOXY)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE

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